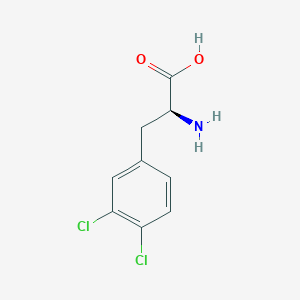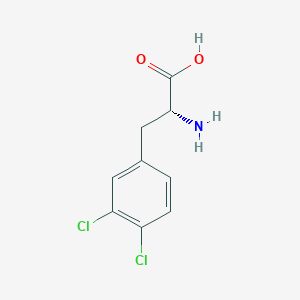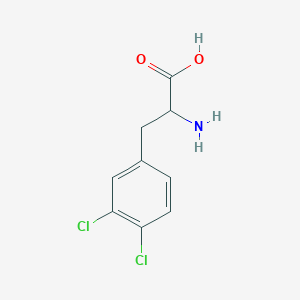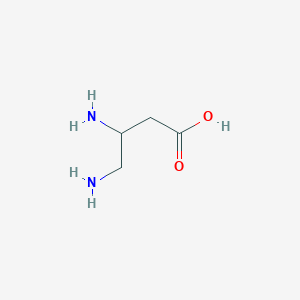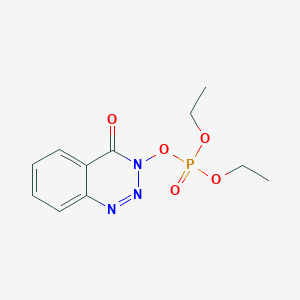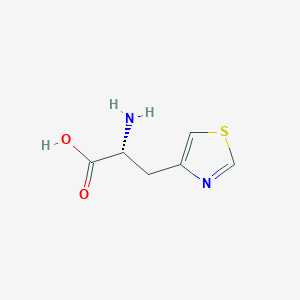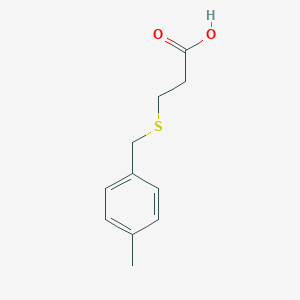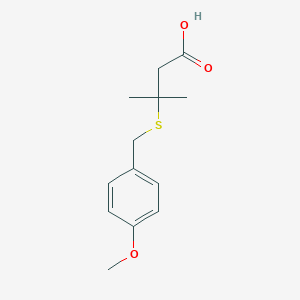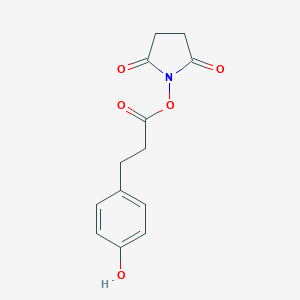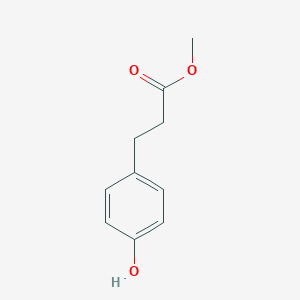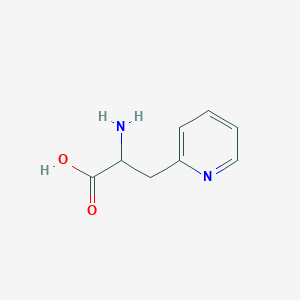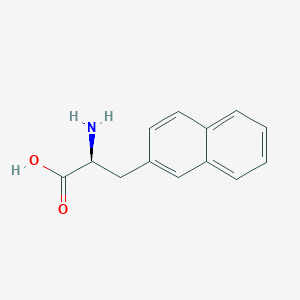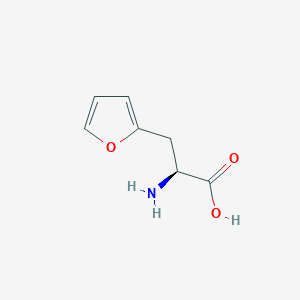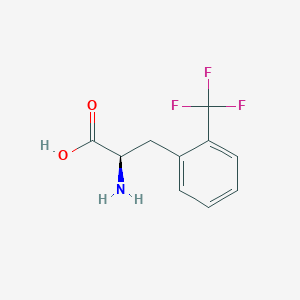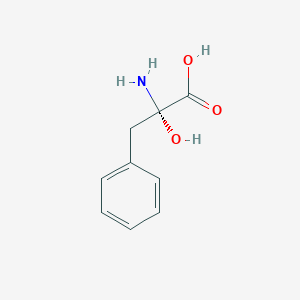
2-Hydroxy-L-Phenylalanine
概要
説明
2-Hydroxy-L-Phenylalanine is a derivative of Phenylalanine, an essential amino acid for human development . It is a product of metabolism that is released during exercise and subsequently suppresses appetite in mice .
Synthesis Analysis
The synthesis of 2-Hydroxy-L-Phenylalanine involves the translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis . The reaction converts readily available L-phenylalanine in a double SN2 reaction to enantiomerically pure (S)-2-hydroxy-3-phenylpropanoic acid .Molecular Structure Analysis
The molecular formula of 2-Hydroxy-L-Phenylalanine is C9H11NO3 . The structure of this compound can be represented by the SMILES notation: C1=CC=C (C (=C1)C [C@@H] (C (=O)O)N)O .Chemical Reactions Analysis
The most significant chemical reaction involving 2-Hydroxy-L-Phenylalanine is its conversion to (S)-2-hydroxy-3-phenylpropanoic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-L-Phenylalanine are as follows: Its molecular weight is 181.19 Da . The predicted properties include a boiling point of 384.29°C, a melting point of 248.95°C, and a water solubility at 25°C of 5.63e+004 mg/L .科学的研究の応用
1. Biosynthesis of L-Phenylalanine in E. coli
- Application Summary: L-Phenylalanine is an essential amino acid with various promising applications. The microbial pathway for L-Phenylalanine synthesis from glucose in wild strains involves lengthy steps and stringent feedback regulation that limits the production yield .
- Methods of Application: An artificial bioconversion process was developed to synthesize L-Phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol). The engineered L-Phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .
- Results: The engineered E. coli containing these two modules could produce L-Phenylalanine from benzaldehyde with a conversion rate of 69%. The researchers also expanded the aromatic precursors to produce L-Phenylalanine from benzyl alcohol .
2. 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae
- Application Summary: L-Phenylalanine is used as the precursor for the biosynthesis of 2-Phenylethanol (2-PE) through the Ehrlich pathway by Saccharomyces cerevisiae . 2-PE is an important flavoring ingredient with a persistent rose-like odor, and it has been widely utilized in food, perfume, beverages, and medicine .
- Methods of Application: The regulation of L-Phe metabolism in S. cerevisiae is complicated and elaborate. The signal transduction pathways of L-Phe sensing, uptake of extracellular L-Phe, and 2-PE synthesis from L-Phe through the Ehrlich pathway were reviewed .
- Results: The global market demand for 2-PE is increasing every year, with an annual global demand of 1,000 tons in 2011, equal to a market value of $700 million .
3. Hydroxylation of Amino Acids
- Application Summary: Hydroxy amino acids (HAAs) are of unique value in the chemical and pharmaceutical industry with antiviral, antifungal, antibacterial, and anticancer properties. The hydroxylation of amino acids is inextricably linked to the catalysis of various biological enzymes .
- Methods of Application: The widely used method is to transcribe the hydroxylation pathway of various amino acids, including various catalytic enzymes, into Corynebacterium glutamicum or Escherichia coli for heterologous expression and then produce hydroxyamino acids .
- Results: Hydroxylase conspicuously increases the variety of amino acid derivatives. For the manufacture of HAAs, the high regioselectivity biocatalytic synthesis approach is favored over chemical synthesis .
4. Synthesis of Ferrous Ion Chelators
- Application Summary: L-Phenylalanine can be used in the synthesis of powerful ferrous ion chelators, which afford protection against oxidative damage by removing iron .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve complex chemical reactions under controlled conditions .
- Results: The resulting chelators can effectively bind to and remove ferrous ions, thereby protecting against oxidative damage .
5. Synthesis of Pharmaceutically Active Compounds
- Application Summary: L-Phenylalanine is widely used in the synthesis of pharmaceutically active compounds, such as cephalosporin antibiotics, anticancer metallodrugs, and HIV protease inhibitors .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve complex chemical reactions under controlled conditions .
- Results: The resulting pharmaceutically active compounds have a wide range of applications in treating various diseases .
6. Hydroxylation of Phenylalanine Under Oxidative Stress
- Application Summary: The naturally occurring L-2-hydroxy-phenylalanine and L-3-hydroxy-phenylalanine are rare and could be generated by the non-enzymatic free radical hydroxylation of phenylalanine under oxidative stress .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve the exposure of phenylalanine to oxidative stress conditions .
- Results: The hydroxylation of phenylalanine under oxidative stress can result in the formation of L-2-hydroxy-phenylalanine and L-3-hydroxy-phenylalanine .
Safety And Hazards
将来の方向性
Future research directions for 2-Hydroxy-L-Phenylalanine could involve further studies on the structure and function of PAH from bacteria and lower eukaryote organisms, revealing an additional anabolic role of the enzyme in the synthesis of melanin-like pigments . Another promising direction is the exploration of the hydroxylation of amino acids, which is linked to the catalysis of various reactions .
特性
IUPAC Name |
(2S)-2-amino-3-(2-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFPVMFCRNYQNR-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50995710 | |
| Record name | L-o-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50995710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-L-Phenylalanine | |
CAS RN |
7423-92-9 | |
| Record name | (-)-o-Tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7423-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-o-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50995710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



